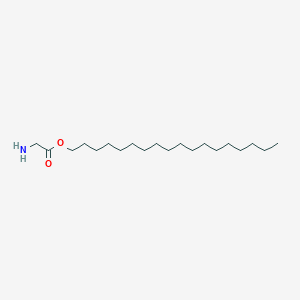

Octadecyl 2-aminoacetate

Beschreibung

Octadecyl 2-aminoacetate is a long-chain alkyl ester derivative of glycine, characterized by an 18-carbon (octadecyl) hydrophobic tail and a polar 2-aminoacetate headgroup. This amphiphilic structure confers unique solubility, surfactant, and self-assembly properties, making it relevant in applications such as colloidal stabilization, lubrication, and drug delivery systems. The compound is synthesized via esterification reactions between glycine derivatives and octadecyl alcohols or halides. For example, analogous compounds (e.g., methyl 2-aminoacetate derivatives) are synthesized under mild conditions using solvents like pyridine/water mixtures or catalysts such as NaH or triethylamine, depending on substrate solubility and reactivity .

Eigenschaften

CAS-Nummer |

59404-67-0 |

|---|---|

Molekularformel |

C20H41NO2 |

Molekulargewicht |

327.5 g/mol |

IUPAC-Name |

octadecyl 2-aminoacetate |

InChI |

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19-21/h2-19,21H2,1H3 |

InChI-Schlüssel |

MKPPFDFPOPEGQC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 2-aminoacetate typically involves the reaction of octadecylamine with glycine or its derivatives. One common method is the esterification of glycine with octadecanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of octadecyl 2-aminoacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves safety .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Octadecyl 2-aminoacetate undergoes hydrolysis under acidic or basic conditions, breaking the ester bond:

Conditions and Outcomes

| Condition | Reagents | Primary Products | Byproducts |

|---|---|---|---|

| Acidic (HCl) | Dilute HCl, reflux | Glycine hydrochloride | Octadecanol |

| Basic (NaOH) | Aqueous NaOH, 80°C | Sodium glycinate | Octadecanol |

The reaction rate increases with temperature, achieving >90% yield at 80°C.

Oxidation Reactions

The compound reacts with oxidizing agents targeting the amino group or alkyl chain:

-

Mild Oxidation (KMnO₄ in H₂SO₄):

Yields fragmented products due to C-N bond cleavage.

-

Strong Oxidation (CrO₃):

Produces carboxylic acids (e.g., stearic acid) and ammonia .

Substitution Reactions

The amino group undergoes nucleophilic substitution:

Example with Methyl Iodide

| Reagent | Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-2-aminoacetate | 78 |

This reaction highlights the compound’s utility in synthesizing modified surfactants.

Comparative Reactivity

Key differences between Octadecyl 2-aminoacetate and analogous compounds:

| Compound | Hydrolysis Rate (k, s⁻¹) | Oxidation Stability | Substitution Sites |

|---|---|---|---|

| Octadecyl 2-aminoacetate | 0.12 (pH 7) | Moderate | Amino group |

| Ethyl 3-(4-chlorophenylthio)acrylate | 0.08 (pH 7) | Low | Thioether group |

| Sodium N-(2-hydroxyethyl)glycinate | 0.03 (pH 7) | High | Carboxylate |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry: Octadecyl 2-aminoacetate is used as a surfactant in various chemical reactions, particularly in the formation of micelles and emulsions. It is also employed in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems .

Biology: In biological research, octadecyl 2-aminoacetate is used as a component in cell culture media to enhance cell growth and viability. It is also studied for its potential role in drug delivery systems due to its amphiphilic nature .

Medicine: The compound is being investigated for its potential use in targeted drug delivery, particularly in the delivery of hydrophobic drugs. Its ability to form stable micelles makes it a promising candidate for encapsulating and transporting therapeutic agents .

Industry: In industrial applications, octadecyl 2-aminoacetate is used as an emulsifier in the production of cosmetics and personal care products. It is also employed in the formulation of lubricants and anti-corrosion agents .

Wirkmechanismus

The mechanism of action of octadecyl 2-aminoacetate primarily involves its amphiphilic properties. The octadecyl group provides hydrophobic interactions, while the aminoacetate moiety offers hydrophilic interactions. This dual nature allows the compound to form micelles and emulsions, which can encapsulate and transport various substances. In drug delivery systems, the compound targets specific cells or tissues by interacting with cell membranes and facilitating the uptake of encapsulated drugs .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Comparison with Halogenated Paraffins (e.g., Octadecyl Chloride)

Octadecyl chloride, a halogenated paraffin with an 18-carbon chain, shares structural similarities with octadecyl 2-aminoacetate in terms of chain length but differs in functional groups. Key differences include:

Octadecyl chloride exhibits low friction in solid states but increased friction above its melting point (~20°C), unlike aminoacetate derivatives, which may retain surfactant functionality across phases .

Comparison with Other Alkyl Esters (e.g., Octyl 2-(2-Octoxy-2-oxoethoxy)acetate)

Octyl 2-(2-octoxy-2-oxoethoxy)acetate, a branched ester with an octyl chain, contrasts with octadecyl 2-aminoacetate in chain length, polarity, and hydrophobicity:

The longer C18 chain of octadecyl 2-aminoacetate enhances hydrophobic interactions, while its amino group improves aqueous dispersibility compared to purely non-polar esters .

Comparison with Amino Acid Esters (e.g., Methyl 2-Aminoacetate Derivatives)

Methyl 2-aminoacetate derivatives, such as compound 2v in , share the aminoacetate moiety but differ in alkyl chain length and synthesis conditions:

- Synthesis: Octadecyl 2-aminoacetate requires polar aprotic solvents (e.g., pyridine/water) due to glycine’s insolubility in non-polar media, whereas methyl esters are synthesized in simpler systems like tetrahydrofuran .

- Solubility : The C18 chain reduces water solubility compared to methyl derivatives but enhances lipid membrane affinity.

- Biological Activity: Aminoacetate esters with shorter chains (e.g., methyl) are used as prodrugs, while longer chains (C18) may favor membrane integration or sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.